

# **Application Notes and Protocols for Ebio3 Administration in In Vivo Animal Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Epstein-Barr virus-induced gene 3 (EBI3) is a soluble cytokine receptor that forms heterodimeric cytokines with other partners, primarily IL-27 (with p28) and IL-35 (with p35).[1] [2] These cytokines are pivotal in regulating immune responses, with generally anti-inflammatory and immunomodulatory functions.[1][3] EBI3's role in various physiological and pathological processes, including autoimmune diseases, cancer, and infection, has made it a significant target for in vivo animal studies.[4][5][6] These notes provide an overview of the administration of EBI3-related agents in animal models, focusing on recombinant EBI3 and neutralizing antibodies against EBI3.

#### **Data Presentation**

## **Table 1: In Vivo Administration of Anti-Ebi3 Antibody**



| Animal<br>Model                                                  | Agent                                 | Dosage         | Administr<br>ation<br>Route | Frequenc<br>y                              | Outcome                                                            | Referenc<br>e |
|------------------------------------------------------------------|---------------------------------------|----------------|-----------------------------|--------------------------------------------|--------------------------------------------------------------------|---------------|
| Abortion-<br>Prone<br>Mouse<br>Model<br>(CBA/J + ×<br>DBA/2J - ) | Anti-Ebi3<br>neutralizing<br>antibody | 5 μ<br>g/mouse | Intraperiton<br>eal (i.p.)  | Single<br>dose on<br>day 0 post-<br>coitum | Increased proportion of regulatory T cells (Tregs) in the decidua. | [3]           |

# Table 2: In Vivo Administration of Recombinant EBI3

(rEBI3)

| Animal<br>Model                                                           | Agent                           | Dosage                          | Administr<br>ation<br>Route | Frequenc<br>y                  | Outcome                                                                    | Referenc<br>e |
|---------------------------------------------------------------------------|---------------------------------|---------------------------------|-----------------------------|--------------------------------|----------------------------------------------------------------------------|---------------|
| Clonorchis<br>sinensis-<br>induced<br>Liver<br>Fibrosis<br>Mouse<br>Model | Recombina<br>nt EBI3<br>(rEBI3) | Not<br>specified in<br>abstract | Intravenou<br>s (i.v.)      | During the inflammato ry stage | Inhibited hepatic stellate cell (HSC) activation and reduced liver injury. | [7]           |

# Signaling Pathways of EBI3-Containing Cytokines

EBI3-containing cytokines, IL-27 and IL-35, signal through distinct receptor complexes to activate downstream pathways, primarily the JAK/STAT pathway. IL-27 signals through a receptor composed of WSX-1 (IL-27R $\alpha$ ) and gp130, leading to the phosphorylation of STAT1 and STAT3. IL-35 signaling is more complex and can involve different receptor pairings, including gp130 and IL-12R $\beta$ 2, activating STAT1 and STAT4.[1][8] These signaling cascades







ultimately modulate the expression of target genes involved in immune cell differentiation and function.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EBI3 is pivotal for the initiation of experimental autoimmune uveitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel IL-23p19/Ebi3 (IL-39) cytokine mediates inflammation in Lupus-like mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant IL-35 and anti-Ebi3 antibody administration before implantation modulate immune regulation and fetal outcomes in an abortion-prone mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The recombinant IL-35 and anti-Ebi3 antibody administration before implantation modulate immune regulation and fetal outcomes in an abortion-prone mouse model [frontiersin.org]
- 5. Epstein-Barr Virus-Induced Gene 3 (EBI3) Blocking Leads to Induce Antitumor Cytotoxic T Lymphocyte Response and Suppress Tumor Growth in Colorectal Cancer by Bidirectional Reciprocal-Regulation STAT3 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebi3 Epstein-Barr virus induced gene 3 [Mus musculus (house mouse)] Gene NCBI [ncbi.nlm.nih.gov]
- 7. Recombinant protein EBI3 attenuates Clonorchis sinensis-induced liver fibrosis by inhibiting hepatic stellate cell activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebi3 binding to IFNy and IL-10 limits their function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ebio3
   Administration in In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584473#ebio3-administration-for-in-vivo-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com